Diisooctyl phthalate

Vue d'ensemble

Description

Diisooctyl phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are esters of phthalic acid and are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically used to soften polyvinyl chloride (PVC) and other polymers, making them more pliable and easier to handle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diisooctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction typically occurs at elevated temperatures ranging from 100°C to 150°C. The process involves the following steps:

- Mixing phthalic anhydride and isooctyl alcohol in a reaction vessel.

- Adding the acid catalyst to the mixture.

- Heating the mixture to the desired temperature and maintaining it for several hours to ensure complete esterification.

- Neutralizing the catalyst and unreacted phthalic anhydride with an alkaline solution.

- Washing the product with water to remove impurities .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through distillation and filtration to remove any remaining impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Diisooctyl phthalate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and isooctyl alcohol.

Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid and other oxidation products.

Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and isooctyl alcohol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Products depend on the nucleophile used.

Applications De Recherche Scientifique

Key Applications

-

Plastic Industry :

- Plasticizers : Diisooctyl phthalate is predominantly used as a plasticizer in PVC formulations, which are utilized in products like flooring, medical tubing, and electrical cables. Its ability to reduce viscosity improves the processing of PVC and enhances the physical properties of the final products .

- Synthetic Rubber : It is used as a softening agent in synthetic rubber production, facilitating easier processing and improved rebound properties .

- Coatings and Sealants :

- Textiles and Leather :

- Medical Applications :

- Environmental Research :

- Toxicology Studies :

Toxicological Assessment

A comprehensive assessment conducted by the Washington State Department of Ecology evaluated the health risks associated with this compound exposure. The study underscored the widespread presence of phthalates in consumer products and their potential effects on human health, including endocrine disruption and developmental issues .

Migration Studies

Research published in environmental journals has investigated the migration of this compound from food-contact materials into food items. The findings indicate significant leaching under certain conditions, raising concerns about long-term exposure through dietary sources .

Regulatory Considerations

Due to health concerns associated with certain phthalates, including this compound, regulatory frameworks have been established in regions like the European Union. These regulations restrict the use of specific phthalates in toys and childcare products to minimize exposure risks for vulnerable populations .

Mécanisme D'action

Diisooctyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, this compound can mimic or interfere with the action of natural hormones, leading to endocrine disruption. It binds to hormone receptors and alters the normal signaling pathways, which can result in various adverse health effects .

Comparaison Avec Des Composés Similaires

- Dioctyl phthalate (DOP)

- Di(2-ethylhexyl) phthalate (DEHP)

- Dibutyl phthalate (DBP)

- Diisononyl phthalate (DINP)

Comparison: Diisooctyl phthalate is similar to other phthalates in its function as a plasticizer. it has unique properties that make it suitable for specific applications. For example, this compound has a lower volatility compared to dioctyl phthalate, making it more suitable for applications requiring long-term stability. Additionally, its branched structure provides better flexibility and durability in the final product .

Activité Biologique

Diisooctyl phthalate (DIOP), a high molecular weight phthalate, is primarily used as a plasticizer in various applications. Understanding its biological activity is crucial due to its widespread use and potential health implications. This article explores the biological effects of DIOP, including its toxicity, metabolic pathways, and potential therapeutic applications.

Overview of DIOP

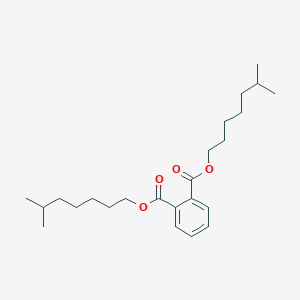

DIOP is a diester derived from phthalic acid and is commonly employed to enhance the flexibility and durability of plastics. Its chemical structure can be represented as:

Acute Toxicity

DIOP exhibits low acute toxicity in various animal models. Studies indicate that it has low oral and dermal toxicity, with no significant irritation observed in dermal applications on rabbits. In rats, repeated oral exposure up to 1000 mg/kg body weight per day did not produce significant toxicological changes .

Genotoxicity and Carcinogenicity

Research suggests that DIOP is unlikely to be genotoxic. In vitro studies have shown equivocal results in bacterial mutation assays, while its closely related analogue, di-n-octyl phthalate (DnOP), has demonstrated negative results in mutation and DNA damage assays . No in vivo carcinogenicity data are available for DIOP, further supporting its classification as non-carcinogenic based on existing evidence .

Reproductive and Developmental Toxicity

Metabolism and Excretion

DIOP is rapidly metabolized and cleared from the body following ingestion. Studies involving human volunteers showed that DIOP is primarily excreted in urine as monooctyl phthalate, with near-complete excretion observed within 21 days post-administration . This rapid clearance suggests minimal tissue accumulation, which may reduce long-term toxic effects.

Biological Applications

Recent studies have highlighted potential biomedical applications of DIOP due to its antimicrobial properties. For instance, extracts containing DIOP from actinomycetes have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that DIOP could be explored further as a candidate for developing new antibiotics amid rising antibiotic resistance.

Case Studies

- Corrosion Inhibition : A study investigated the use of DIOP as a corrosion inhibitor for mild steel in acidic environments. The results indicated that DIOP effectively reduced corrosion rates through physisorption mechanisms, suggesting potential industrial applications beyond plasticization .

- Antimicrobial Activity : Research on actinomycete metabolites revealed that DIOP exhibited significant antimicrobial effects against various bacterial strains, indicating its potential as an alternative therapeutic agent in combating resistant bacterial infections .

Summary of Findings

The biological activity of this compound encompasses a range of effects from low toxicity and rapid metabolism to promising antimicrobial properties. The following table summarizes key findings related to its biological activity:

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low; no significant irritation observed |

| Genotoxicity | Unlikely to be genotoxic |

| Carcinogenicity | No evidence of carcinogenic effects |

| Reproductive Toxicity | Negative for estrogenic activity; inconclusive |

| Metabolism | Rapidly metabolized; primarily excreted as monooctyl phthalate |

| Antimicrobial Activity | Broad-spectrum action against bacteria |

Propriétés

IUPAC Name |

bis(6-methylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873226 | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1288 °F at 760 mmHg (USCG, 1999), 370 °C | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, viscous liquid | |

CAS No. |

27554-26-3, 131-20-4, 71097-28-4 | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisooctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027554263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071097284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A121LGB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-4 °C /From Table/, -45 °C | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that DiOP exhibits binding affinity to several proteins implicated in breast cancer. Notably, it binds to human epidermal growth factor receptor 2 (HER2) []. Additionally, it displays binding affinity for phosphoinositide 3-kinases (PI3Ks) and protein kinase B (AKT) [].

A: While DiOP binds to these targets, further experimental investigation is crucial to ascertain its potential anti-cancer effects. Importantly, DiOP's binding to certain targets, such as PI3Ks and AKT, raises safety concerns and necessitates further evaluation [].

A: While some studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify DiOP [, , , ], they primarily focus on identifying its presence within complex mixtures rather than providing detailed spectroscopic characterization.

A: Yes, one study investigates the use of DiOP as a plasticizer in polyvinyl chloride (PVC) composites []. It demonstrates that DiOP enhances the dispersion and compatibility of fly ash within the PVC matrix, leading to improved mechanical properties [].

ANone: The provided research papers do not focus on the catalytic properties or applications of DiOP.

A: Yes, one study utilized molecular docking simulations to investigate the binding affinity of DiOP with the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 [].

ANone: The provided research papers do not delve into the SAR of DiOP or the impact of structural modifications on its activity.

ANone: The provided research papers do not discuss the stability and formulation of DiOP.

ANone: The provided research papers do not specifically address SHE regulations related to DiOP.

ANone: The provided research papers do not present data on the PK/PD profile of DiOP.

A: While one study suggests potential anti-tumor activity of DiOP against the human K562 cancer cell line using the MTT assay [], further in vitro and in vivo studies are needed to confirm these preliminary findings and explore its efficacy in other cancer models.

ANone: The provided research papers do not contain information regarding resistance or cross-resistance mechanisms associated with DiOP.

A: Yes, one study raises concerns about DiOP's safety, particularly regarding its binding to specific protein targets involved in breast cancer, such as PI3Ks and AKT []. It emphasizes the need for further experimental and biosafety evaluations.

ANone: The provided research papers do not explore drug delivery and targeting strategies for DiOP.

ANone: The provided research papers do not discuss the use of biomarkers or diagnostics in relation to DiOP.

A: Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify DiOP in various matrices, including plant extracts [, , , ], food packaging materials [], and water samples [].

A: One study mentions the use of high-performance liquid chromatography (HPLC) to measure serum levels of DiOP in patients with polycystic ovary syndrome (PCOS) [].

A: Yes, research indicates that certain bacterial species can degrade DiOP. For instance, a Sphingobium sp. strain isolated from an estuary demonstrated the ability to utilize DiOP as its sole carbon and energy source, albeit at slower rates with increasing salinity [].

A: Another study demonstrated the ability of Mycobacterium and Nocardia species to degrade DiOP []. These bacteria produced solubilizing agents that enhanced the biodegradation process [].

ANone: The provided research papers do not offer specific details on the dissolution and solubility properties of DiOP.

A: The research paper discussing the determination of four phthalate esters in bottled water using ultrasound-assisted dispersive liquid-liquid microextraction followed by GC-FID detection provides details on the analytical method validation []. This includes information on the enrichment factor, recovery, linear range, and precision [].

ANone: The provided research papers do not specifically address quality control and assurance measures related to DiOP.

ANone: The provided research papers do not contain information regarding the immunogenicity of DiOP.

ANone: The provided research papers do not provide insights into drug-transporter interactions involving DiOP.

ANone: The provided research papers do not address the potential of DiOP to induce or inhibit drug-metabolizing enzymes.

A: Several studies highlight the biodegradation potential of DiOP. Research demonstrates that specific bacterial strains, including Sphingobium sp. [] and species belonging to Mycobacterium and Nocardia [], can degrade DiOP. This biodegradation capacity suggests a potential for natural attenuation of DiOP in the environment.

A: Yes, one study focuses on developing environmentally friendly plasticizers from renewable sources, specifically waste paper, as a potential alternative to traditional plasticizers like DiOP []. This highlights the ongoing research to identify safer and more sustainable alternatives to DiOP in various applications.

ANone: The provided research papers do not delve into the specific strategies for recycling or waste management of DiOP.

A: The research papers utilize various research infrastructure and resources, including GC-MS [, , , ], HPLC [], and molecular docking simulations []. These tools allow researchers to investigate the presence, concentration, and potential biological interactions of DiOP in different contexts.

ANone: The provided research papers primarily focus on current research findings related to DiOP and do not provide a comprehensive historical overview of its research.

A: Yes, the research on DiOP spans various disciplines, including chemistry, biology, and medicine. For instance, the study on the anti-bacterial activity of Scurulla ferruginea extract, which contains DiOP, exemplifies the intersection of plant science, microbiology, and pharmacology []. Similarly, investigating the presence and potential effects of DiOP in food packaging materials [] involves collaboration between food science, analytical chemistry, and toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.